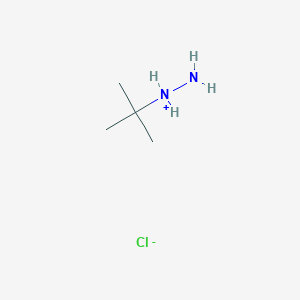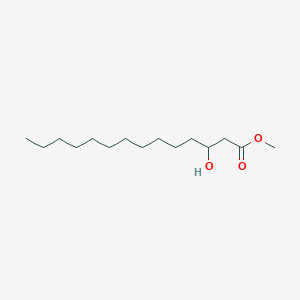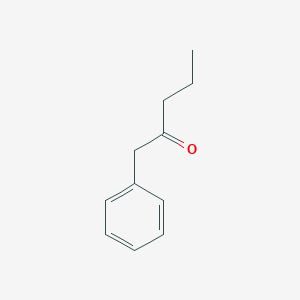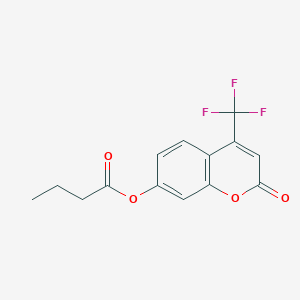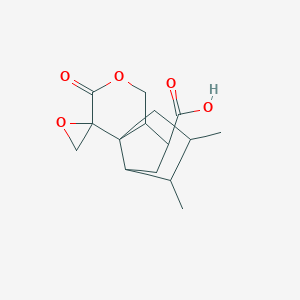
Tetrahydropentalenolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydropentalenolactone (THP) is a natural product that has gained significant attention from the scientific community due to its unique structure and potential therapeutic applications. THP belongs to the family of sesquiterpenes and is derived from the plant Tanacetum parthenium.
Wirkmechanismus
Tetrahydropentalenolactone exerts its biological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammation. This compound also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tetrahydropentalenolactone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. This compound is also relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for Tetrahydropentalenolactone research. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel synthetic analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a natural product with a unique structure and potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, and has been investigated for its potential use in the treatment of neurological disorders. This compound is relatively easy to synthesize, but its low solubility in water can make it difficult to administer in vivo. Further research is needed to fully explore the potential of this compound and its analogs in the treatment of various diseases.
Synthesemethoden
Tetrahydropentalenolactone can be synthesized from the plant Tanacetum parthenium through a series of chemical reactions. The plant is first extracted with organic solvents, and the resulting crude extract is then purified using column chromatography. The purified extract is then subjected to acid hydrolysis, which yields this compound.
Wissenschaftliche Forschungsanwendungen
Tetrahydropentalenolactone has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
156900-92-4 |
|---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
7,8-dimethyl-2-oxospiro[4,4a,5,6,6a,7,8,9-octahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H20O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h7-11H,3-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
HXNTZKHPSFBXPN-UHFFFAOYSA-N |
SMILES |
CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O |
Kanonische SMILES |
CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O |
Synonyme |
tetrahydropentalenolactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




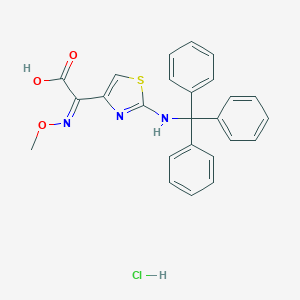

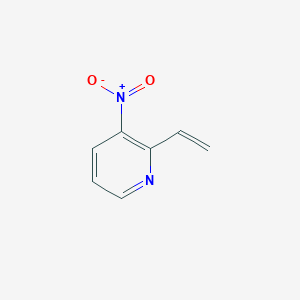
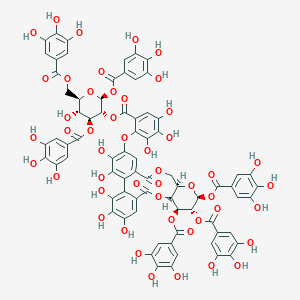


![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
